Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a prop-2-en-1-yl (allyl) ester group at position 5, a 3,4-dimethoxyphenyl substituent at position 4, and a methyl group at position 6. DHPMs are synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters . The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence biological interactions.
Properties
IUPAC Name |
prop-2-enyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-8-24-16(20)14-10(2)18-17(21)19-15(14)11-6-7-12(22-3)13(9-11)23-4/h5-7,9,15H,1,8H2,2-4H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPYQGUSASACNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then esterified with prop-2-en-1-ol under acidic conditions to yield the final product .
Chemical Reactions Analysis
Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the prop-2-en-1-yl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives of the original compound .
Scientific Research Applications
Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structural features make it a candidate for biological activity screening, including antimicrobial and anticancer properties.
Medicine: Research into its potential therapeutic effects, such as enzyme inhibition or receptor modulation, is ongoing.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Ester Group Modifications
The prop-2-en-1-yl ester distinguishes the target compound from common DHPMs with methyl, ethyl, or isopropyl esters. For example:
- Methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (methyl ester) demonstrated potent thymidine phosphorylase inhibition (IC₅₀ = 424.1 ± 0.9 µM), suggesting ester hydrophobicity impacts enzyme binding .
- Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (isopropyl ester) showed cytotoxic activity as a dual EGFR/VEGFR-2 inhibitor, highlighting the role of bulkier esters in enhancing lipophilicity and membrane permeability .
Position 4 Aromatic Substituents
Variations at position 4 significantly affect bioactivity:
- Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (furan substituent) exhibited notable antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay), attributed to the sulfur atom at position 2 and the heteroaromatic furan .
Enzyme Inhibition
- The methyl 3,4-dimethoxyphenyl analogue (IC₅₀ = 424.1 ± 0.9 µM) outperformed derivatives with thiophen-3-yl (IC₅₀ = 47.1 µM) in thymidine phosphorylase inhibition, underscoring the importance of methoxy groups in enzyme binding .
- Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate introduces electron-withdrawing fluorine, which may alter electronic properties but lacks reported enzyme data .
Antioxidant and Cytotoxic Effects
- Methyl 4-(furan-2-yl)-2-thioxo derivatives showed moderate reducing power and radical scavenging, whereas 3,4-dimethoxyphenyl analogues (e.g., isopropyl ester) prioritized cytotoxicity over antioxidant effects .
Data Tables
Table 2: Substituent Effects on Bioactivity
Biological Activity
Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its role as an inhibitor of thymidine phosphorylase (TP) and its implications in cancer treatment.
Chemical Structure and Properties
The compound belongs to the class of dihydropyrimidone derivatives, characterized by a tetrahydropyrimidine ring structure. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.
Thymidine Phosphorylase Inhibition
Recent studies have demonstrated that dihydropyrimidone derivatives exhibit significant inhibitory effects on thymidine phosphorylase, an enzyme implicated in angiogenesis and tumor growth. Specifically, compounds related to this compound have shown promising results:
- IC50 Values : The compound exhibited an IC50 value of approximately 303.5 µM against TP, indicating moderate inhibitory activity compared to standard inhibitors like 7-deazaxanthine (IC50 = 41.0 µM) .
Cytotoxicity Evaluation
Cytotoxicity studies performed on mouse fibroblast (3T3) cells revealed that the compound is non-cytotoxic at the concentrations tested. This suggests a favorable safety profile for potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and TP. The binding site analysis indicated that the compound effectively occupies the active site of TP, which is crucial for its inhibitory action. The non-competitive inhibition mode was confirmed through kinetic studies .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has highlighted the importance of specific substitutions on the phenyl ring and the tetrahydropyrimidine core for enhancing biological activity:
| Compound | Substituents | IC50 (µM) | Activity Level |
|---|---|---|---|
| Prop-2-en-1-yl 4-(3,4-dimethoxyphenyl)-6-methyl | 3,4-Dimethoxy | 303.5 | Moderate |
| 7-deazaxanthine | N/A | 41.0 | High |
| Tipiracil-HCl | N/A | 0.014 | Very High |
This table summarizes key findings from recent studies regarding the relationship between chemical structure and biological activity.
Q & A
Q. Basic Characterization
- NMR : Assign protons using ¹H (e.g., allyl CH₂ at δ 4.5–4.7 ppm, methoxy at δ 3.8–3.9 ppm) and ¹³C (carbonyl C=O at δ 165–170 ppm) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å). Use SHELXL for refinement (R factor <0.05) .
- IR : Confirm carbonyl (1700–1750 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches.
How can researchers resolve discrepancies in crystallographic data interpretations?
Advanced Structural Analysis
Discrepancies in hydrogen bonding or molecular packing arise from disorder or missed symmetry. Strategies:
- Data Re-refinement : Use low-temperature (100 K) datasets to reduce thermal motion artifacts .
- Validation Tools : PLATON’s ADDSYM checks for missed symmetry; SHELXL’s TWIN command addresses twinning .
- Comparative Analysis : Cross-reference with analogs (e.g., Ethyl 4-(4-hydroxyphenyl) derivatives) to identify conserved packing motifs .
What computational approaches predict electronic properties, and how do they correlate with experimental data?
Q. Advanced Computational Modeling
- DFT Calculations : At B3LYP/6-311G(d,p), compute HOMO-LUMO gaps (e.g., 4.2–4.5 eV) to assess reactivity .
- MESP Maps : Identify nucleophilic sites (e.g., methoxy oxygen) for electrophilic substitution .
- Validation : Compare simulated UV-Vis spectra (TD-DFT) with experimental λmax (270–290 nm; RMSD <5%) .
How do structural modifications influence biological activity, and what assays evaluate these effects?
Q. Advanced Structure-Activity Relationships (SAR)
- Substituent Effects : Replace 3,4-dimethoxy with halogens (e.g., Br at position 3) to enhance thymidine phosphorylase (TP) inhibition (IC₅₀: 7.5 µM vs. 38.1 µM for methoxy) .
- Assays :
- Hydrophobicity : Allyl esters improve blood-brain barrier penetration vs. ethyl esters (logP: 2.8 vs. 2.1) .
What strategies control regioselectivity in Biginelli reactions for analog synthesis?
Q. Advanced Synthetic Chemistry
- Catalyst Choice : ZnCl₂ favors 1,4-dihydropyrimidines; Fe(OTf)₃ promotes 1,2-regioisomers .
- Solvent Polarity : DMF stabilizes intermediates for regioselective 1,4-product formation .
- Kinetic Control : Shorter reaction times (2–4 hr) favor kinetic products; longer durations (12+ hr) yield thermodynamic isomers .
How should researchers validate synthetic intermediates when unexpected byproducts form?
Q. Advanced Analytical Methods
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 345.4 ± 0.5 for methyl ester analogs) .
- Preparative HPLC : Isolate >95% pure fractions for NMR/X-ray analysis .
- Mechanistic Probes : Use deuterated solvents or radical scavengers (TEMPO) to trap intermediates .
What best practices address conflicting biological activity data in literature?
Q. Advanced Data Analysis
- Standardization : Use identical cell lines (HepG2) and incubation times (48 hr) for cytotoxicity comparisons .
- Meta-Analysis : Pool IC₅₀ values from ≥3 studies (e.g., TP inhibition: 7.5–90.7 µM) and apply ANOVA (p<0.05) .
- Purity Validation : Confirm >95% purity via HPLC (retention time: 8.2 min) and elemental analysis (C, H, N ±0.3%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
